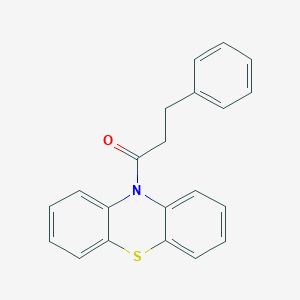

1-(10H-phenothiazin-10-yl)-3-phenylpropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(10H-phenothiazin-10-yl)-3-phenylpropan-1-one is a compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(10H-phenothiazin-10-yl)-3-phenylpropan-1-one typically involves the condensation of phenothiazine with a suitable aldehyde or ketone. One common method involves the reaction of phenothiazine with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction mixture is heated under reflux conditions, and the product is isolated through crystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(10H-phenothiazin-10-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or phenothiazine moiety is substituted with other functional groups. .

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown its potential in modulating biological pathways and interactions.

Medicine: Phenothiazine derivatives, including this compound, have been explored for their therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(10H-phenothiazin-10-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. Phenothiazine derivatives are known to interact with dopamine receptors, leading to their antipsychotic effects. Additionally, the compound may interact with other cellular targets, modulating various biological processes. The exact molecular pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(10H-phenothiazin-10-yl)-3-phenylpropan-1-one can be compared with other phenothiazine derivatives, such as:

Chlorpromazine: Known for its antipsychotic properties, chlorpromazine is widely used in the treatment of schizophrenia and other psychiatric disorders.

Promethazine: This compound is used as an antihistamine and antiemetic, highlighting the diverse therapeutic potential of phenothiazine derivatives.

Fluphenazine: Another antipsychotic agent, fluphenazine, is used in the management of psychotic disorders .

The uniqueness of this compound lies in its specific structural features and the potential for novel applications in various fields.

Biological Activity

1-(10H-phenothiazin-10-yl)-3-phenylpropan-1-one is a compound belonging to the phenothiazine class, known for its diverse biological activities and potential therapeutic applications. The compound has garnered attention in pharmacological research due to its interactions with various biological targets, particularly in neuropharmacology and antimicrobial activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H17NOS |

| Molecular Weight | 331.4 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C21H17NOS/c23-21(15-14-16-8-2-1-3-9-16)22-17-10-4-6-12-19(17)24-20-13-7-5-11-18(20)22/h1-13H,14-15H2 |

| SMILES | C1=CC=C(C=C1)CCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, especially dopamine receptors. This interaction is significant in the context of antipsychotic effects, as phenothiazines are traditionally used in the treatment of schizophrenia and other psychiatric disorders. The compound may also influence other pathways, contributing to its multifaceted biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains. For instance, it has shown activity against Staphylococcus aureus and Bacillus subtilis, which are common pathogens in clinical settings.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of phenothiazine derivatives, including this compound. The compound was tested using disc diffusion methods against a panel of bacteria and fungi. The results indicated significant inhibition zones, suggesting potent antimicrobial properties comparable to standard antibiotics.

Anticancer Potential

Emerging research has highlighted the potential anticancer effects of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of cellular signaling pathways.

Case Study: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell proliferation effectively. The mechanism appears to involve the disruption of mitochondrial function and activation of caspase pathways, leading to programmed cell death.

Toxicological Considerations

While the biological activities of 1-(10H-phenothiazin-10-y)-3-phenypropan–1-one are promising, it is essential to consider its safety profile. Toxicological studies have revealed potential side effects associated with high doses, including neurotoxicity and hepatotoxicity. Thus, further research is necessary to establish safe dosage ranges and identify any long-term effects.

Properties

Molecular Formula |

C21H17NOS |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

1-phenothiazin-10-yl-3-phenylpropan-1-one |

InChI |

InChI=1S/C21H17NOS/c23-21(15-14-16-8-2-1-3-9-16)22-17-10-4-6-12-19(17)24-20-13-7-5-11-18(20)22/h1-13H,14-15H2 |

InChI Key |

UFAZLVHMPFPAHH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.